2-(Cyclopentyloxy)aniline

Monoamine Oxidase B Enzyme Inhibition Medicinal Chemistry

2-(Cyclopentyloxy)aniline (CAS 29026-75-3) is an ortho-substituted alkoxyaniline with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. The compound features a primary aromatic amine at the ortho position relative to a cyclopentyloxy substituent.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 29026-75-3
Cat. No. B1277582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)aniline
CAS29026-75-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=CC=CC=C2N
InChIInChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2
InChIKeyFNBWQWIPPGLDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopentyloxy)aniline (CAS 29026-75-3): A Strategic Ortho-Alkoxyaniline Building Block for Pharmaceutical Synthesis and MAO-B Ligand Development


2-(Cyclopentyloxy)aniline (CAS 29026-75-3) is an ortho-substituted alkoxyaniline with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The compound features a primary aromatic amine at the ortho position relative to a cyclopentyloxy substituent. This structural motif confers distinctive steric and electronic properties compared to simpler ortho-alkoxyanilines such as o-anisidine (2-methoxyaniline) or o-phenetidine (2-ethoxyaniline). 2-(Cyclopentyloxy)aniline is commercially available from multiple chemical suppliers with purity specifications of ≥95% or ≥98% , and is sold exclusively for research and further manufacturing use .

Why Ortho-Cyclopentyloxy Substitution in 2-(Cyclopentyloxy)aniline Cannot Be Replaced by Simpler Alkoxy Analogs in Structure-Guided Applications


In medicinal chemistry and materials science, ortho-alkoxyanilines are not functionally interchangeable. The steric bulk of the cyclopentyloxy group in 2-(Cyclopentyloxy)aniline introduces a three-dimensional conformational constraint that is absent in smaller alkoxy analogs such as methoxy or ethoxy derivatives [1]. This steric profile directly impacts molecular recognition events, including enzyme inhibition potency and target selectivity. Furthermore, the cyclopentyloxy moiety appears in patent-protected phosphodiesterase 4 (PDE4) inhibitor scaffolds, indicating that the specific cyclopentyl ring is a deliberate design choice rather than an arbitrary alkoxy appendage [2]. Procuring a generic ortho-alkoxyaniline (e.g., o-anisidine or o-phenetidine) as a substitute would fundamentally alter the three-dimensional pharmacophore and likely abrogate the desired biological activity or synthetic pathway.

Quantitative Differentiation Evidence for 2-(Cyclopentyloxy)aniline Versus Ortho-Alkoxyaniline Analogs and Positional Isomers


Human MAO-B Inhibition Potency: 2-(Cyclopentyloxy)aniline Demonstrates Sub-Micromolar Activity

2-(Cyclopentyloxy)aniline inhibits human monoamine oxidase B (MAO-B) with an IC50 of 115 nM in a fluorescence spectrophotometry assay using kynuramine as substrate [1]. While direct head-to-head comparator data for ortho-alkoxyaniline analogs under identical assay conditions is not available in the public domain, this IC50 value falls within the active range of known MAO-B inhibitor chemotypes. In comparison, a structurally related ortho-alkoxyaniline derivative (Compound C7) exhibited an MAO-B IC50 of 310 nM, representing a 2.7-fold lower potency [2].

Monoamine Oxidase B Enzyme Inhibition Medicinal Chemistry

Lipophilicity (cLogP) of 2-(Cyclopentyloxy)aniline (2.59) Falls Within Optimal Range for CNS Drug-Like Properties, Distinct from Smaller Alkoxy Analogs

The calculated LogP (cLogP) for 2-(Cyclopentyloxy)aniline is reported as 2.5902 , which resides within the optimal lipophilicity range (1-3) often associated with favorable central nervous system (CNS) penetration and balanced ADME properties [1]. In contrast, simpler ortho-alkoxyanilines exhibit significantly lower cLogP values: o-anisidine (2-methoxyaniline) has a cLogP of approximately 1.18, and o-phenetidine (2-ethoxyaniline) has a cLogP of approximately 1.66 [2]. The ~1.4 log unit increase conferred by the cyclopentyloxy group translates to a predicted ~25-fold increase in lipophilicity, which can be critical for achieving sufficient brain exposure or membrane permeability in specific drug discovery campaigns.

Lipophilicity Drug-Likeness Physicochemical Properties

2-(Cyclopentyloxy)aniline Serves as a Key Intermediate in Patented Phosphodiesterase 4 (PDE4) Inhibitor Scaffolds, a Role Not Fulfilled by Simpler Alkoxy Analogs

Patent literature explicitly identifies 2-(Cyclopentyloxy)aniline and its derivatives as components of phosphodiesterase 4 (PDE4) inhibitor compounds [1]. The cyclopentyloxy moiety appears in the Markush structures of patents claiming aniline derivatives useful as PDE4 inhibitors, indicating that this specific substitution pattern has been validated in intellectual property as a desirable structural feature for modulating PDE4 activity [2]. Simpler ortho-alkoxyanilines (e.g., methoxy, ethoxy) are not equivalently claimed in these scaffolds, suggesting that the cyclopentyl ring provides a unique steric and electronic contribution to PDE4 binding that smaller alkyl groups cannot replicate.

Phosphodiesterase 4 Inflammation Patent Chemistry

Ortho-Cyclopentyloxy Substitution Introduces Significantly Greater Steric Hindrance than Methoxy or Ethoxy Analogs, Altering Chromatographic Retention and Reactivity

Studies on the retention selectivity of substituted anilines on crown ether chiral stationary phases demonstrate that ortho-substituted anilines exhibit a remarkable decrease in retention due to steric hindrance compared to their meta and para isomers [1]. While specific retention data for 2-(Cyclopentyloxy)aniline versus 2-methoxyaniline was not identified, the cyclopentyloxy group (with a molecular volume significantly larger than methoxy) is predicted to amplify this steric effect. The larger cyclopentyl ring creates a more pronounced steric shield around the ortho-amino group, which can be exploited to tune the reactivity of the amine in acylation or reductive amination reactions, or to impart unique selectivity in chromatographic separations.

Steric Hindrance Chromatography Synthetic Chemistry

Evidence-Backed Research and Industrial Application Scenarios for Procuring 2-(Cyclopentyloxy)aniline


Monoamine Oxidase B (MAO-B) Inhibitor Lead Discovery and Optimization

Researchers developing novel MAO-B inhibitors for neurodegenerative diseases such as Parkinson's disease should prioritize 2-(Cyclopentyloxy)aniline as a scaffold starting point. The compound exhibits a documented IC50 of 115 nM against human MAO-B [1], placing it within the activity range of established inhibitor chemotypes. This quantitative benchmark enables immediate structure-activity relationship (SAR) exploration, whereas substitution with simpler ortho-alkoxyanilines would likely yield weaker baseline inhibition and necessitate additional synthetic iterations.

Synthesis of Patent-Defined Phosphodiesterase 4 (PDE4) Inhibitors

Medicinal chemistry teams focused on inflammatory and respiratory diseases (e.g., asthma, COPD) can leverage 2-(Cyclopentyloxy)aniline as a key intermediate for constructing PDE4 inhibitor analogs described in patent literature [2]. The cyclopentyloxy moiety is explicitly claimed in multiple PDE4 inhibitor patents, providing a validated starting point that aligns with existing intellectual property. This reduces the risk of synthesizing compounds that fall outside of patentable chemical space.

Physicochemical Property Optimization for CNS-Penetrant Candidates

When a drug discovery program requires a building block with a cLogP in the optimal CNS range (1-3) combined with an ortho-amino handle for further derivatization, 2-(Cyclopentyloxy)aniline (cLogP = 2.59) offers a precisely tuned lipophilicity profile. Smaller alkoxy analogs (cLogP 1.18–1.66) are significantly less lipophilic, while larger aryloxy analogs (e.g., 2-phenoxyaniline) may exceed the optimal CNS range and introduce additional metabolic liabilities.

Sterically Demanding Synthetic Transformations Requiring Protected or Attenuated Amine Reactivity

Organic chemists executing multi-step syntheses that require a temporarily attenuated or sterically shielded primary aromatic amine can employ 2-(Cyclopentyloxy)aniline. The bulky cyclopentyloxy group ortho to the amine provides a steric shield that can modulate the amine's nucleophilicity and direct regioselective electrophilic aromatic substitution [3]. This property is not offered by smaller ortho-alkoxy substituents (methoxy, ethoxy) and can be strategically exploited in complex molecule construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopentyloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.